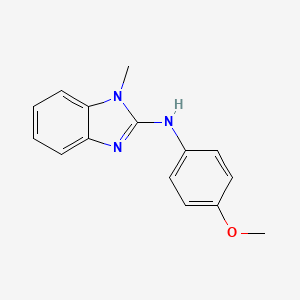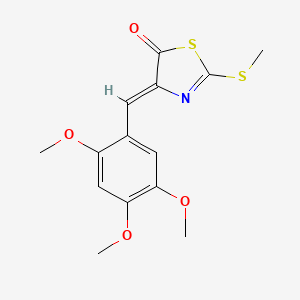![molecular formula C15H13ClN2OS B5803900 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, commonly known as CP-690,550, is a synthetic compound that has been extensively studied in the field of immunology. It was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activity of a protein called Janus kinase (JAK).
Scientific Research Applications
CP-690,550 has been extensively studied in the field of immunology. It has been shown to inhibit the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is involved in the signaling pathways of many cytokines and growth factors. By inhibiting this compound, CP-690,550 can modulate the immune response and reduce inflammation. It has been tested in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown promising results.
Mechanism of Action
CP-690,550 works by inhibiting the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is a family of intracellular tyrosine kinases that are involved in the signaling pathways of many cytokines and growth factors. 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones are activated by binding of cytokines to their receptors, and they then phosphorylate downstream signaling molecules, leading to the activation of transcription factors and the expression of target genes. By inhibiting this compound, CP-690,550 can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also inhibit the activation and proliferation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to have an impact on bone metabolism, as it can increase bone mineral density and reduce bone resorption.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and it has been extensively studied in animal models of autoimmune diseases. It is also available in high purity and high yield, which makes it suitable for biochemical and pharmacological studies. However, CP-690,550 has some limitations as well. It is a synthetic compound, and its pharmacokinetic properties may differ from those of natural compounds. It may also have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of CP-690,550. Firstly, it could be tested in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Secondly, its impact on bone metabolism could be further investigated, as it may have potential as a treatment for osteoporosis. Thirdly, its off-target effects could be studied in more detail, as this could provide insights into the signaling pathways that are regulated by 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Finally, its potential as a research tool could be explored, as it could be used to investigate the role of this compound in various biological processes.
Synthesis Methods
The synthesis of CP-690,550 involves several steps. Firstly, 4-chlorobenzylamine is reacted with 2,3-dimethylthiophene-1,1-dioxide to form an intermediate compound. This intermediate is then reacted with 4-bromo-2-cyanopyrimidine to form the final product, CP-690,550. The synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYAUGGEXORRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)